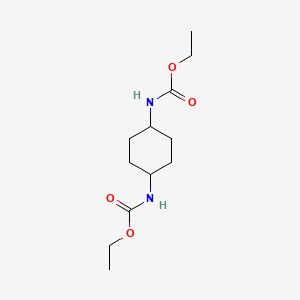
Diethyl cyclohexane-1,4-diylbiscarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl cyclohexane-1,4-diylbiscarbamate is an organic compound with the molecular formula C14H24N2O4 It is a derivative of cyclohexane, where two carbamate groups are attached to the 1 and 4 positions of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl cyclohexane-1,4-diylbiscarbamate can be synthesized through the reaction of cyclohexane-1,4-diamine with diethyl carbonate. The reaction typically occurs under reflux conditions in the presence of a base such as sodium ethoxide. The general reaction scheme is as follows:
Cyclohexane-1,4-diamine+Diethyl carbonate→Diethyl cyclohexane-1,4-diylbiscarbamate+Ethanol
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl cyclohexane-1,4-diylbiscarbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield cyclohexane-1,4-diamine and diethyl carbonate.
Oxidation: Oxidative conditions can lead to the formation of cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Cyclohexane-1,4-diamine and diethyl carbonate.
Oxidation: Cyclohexane-1,4-dicarboxylic acid derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Diethyl cyclohexane-1,4-diylbiscarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where carbamate derivatives are effective.
Industry: Utilized in the production of polymers and resins, where it can impart specific properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of diethyl cyclohexane-1,4-diylbiscarbamate involves its interaction with specific molecular targets. The carbamate groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. This makes it a candidate for drug development, particularly as an enzyme inhibitor.
Comparison with Similar Compounds
Similar Compounds
Diethyl hexyl cyclohexane-1,4-dicarboxylate: Used as a plasticizer in PVC products.
Dimethyl cyclohexane-1,4-dicarboxylate: Used in the synthesis of polymers and resins.
Cyclohexane-1,4-diamine: A precursor in the synthesis of various derivatives, including diethyl cyclohexane-1,4-diylbiscarbamate.
Uniqueness
This compound is unique due to its dual carbamate groups, which provide specific reactivity and interaction potential. This makes it particularly useful in applications where stable carbamate interactions are desired, such as in drug delivery and polymer synthesis.
Properties
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














